3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a bromophenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 269.05 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the reaction of 4-bromobenzohydrazide with carbonyl compounds under acidic or basic conditions to form the oxadiazole ring.
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of synthesis, allowing for better control over reaction parameters and improved product purity through advanced purification techniques like chromatography.
The molecular structure of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid features a five-membered oxadiazole ring with a bromophenyl substituent at the 3-position and a carboxylic acid group at the 5-position. The presence of bromine enhances its reactivity and potential biological activity.
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid can participate in various chemical reactions including:
The specific reaction conditions such as temperature, solvent choice, and concentration will significantly affect the outcome and yield of these reactions.
The mechanism of action for 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid primarily revolves around its antimicrobial properties. It has been shown to interact with various biological targets:
Research indicates that this compound has shown effectiveness against certain bacterial strains, suggesting its potential as an anti-infective agent.
Relevant data on toxicity and environmental impact indicate that further studies are needed to fully understand these aspects.
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several important applications:
This compound represents a valuable target for further research aimed at developing new therapeutic agents and materials with enhanced properties.
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored for nearly 80 years [1] [7]. Its significance in medicinal chemistry emerged with the recognition of its unique bioisosteric properties. The 1,2,4-oxadiazole ring serves as a stable mimic for ester and amide functional groups due to its similar electronic distribution and spatial geometry. This bioisosterism addresses critical limitations of traditional carbonyl groups, particularly their susceptibility to enzymatic hydrolysis. For example, ester-containing drugs often exhibit short metabolic half-lives, whereas 1,2,4-oxadiazole analogs demonstrate enhanced metabolic stability without compromising target engagement [7]. The scaffold’s capacity for hydrogen bonding interactions further allows it to integrate into biological targets like kinase ATP-binding sites and neurotransmitter receptors [5] [7]. By the early 2000s, these properties cemented its role as a "privileged scaffold" in rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles across diverse therapeutic candidates [5].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Parameter | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolysis Half-Life (pH 7.4) | Minutes–Hours | Hours–Days | Days–Weeks |
Hydrogen Bond Acceptor Sites | 2 | 2 | 3 (N, O, N) |
Dipole Moment (Debye) | 1.5–1.8 | 3.0–3.5 | 3.5–4.0 |
Metabolic Stability Index | Low | Moderate | High |
The therapeutic journey of 1,2,4-oxadiazoles began in the 1960s with Oxolamine, the first-in-class drug bearing this scaffold, marketed as a cough suppressant [1] [7]. This breakthrough validated the pharmacologic viability of the heterocycle and spurred investigations into its broader applications. By the 1980s, the discovery of Prenoxdiazine (a bronchodilator) and Fasiplon (a nonbenzodiazepine anxiolytic) highlighted the scaffold’s versatility in targeting respiratory and central nervous system disorders [7]. A pivotal milestone occurred in 2011 with the isolation of phidianidines A and B—naturally occurring 1,2,4-oxadiazole alkaloids from the sea slug Phidiana militaris [1] [7]. These compounds exhibited cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors, underscoring the scaffold’s relevance in oncology and immunology [1]. Concurrently, synthetic derivatives like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) achieved clinical approval, leveraging the ring’s bioisosteric properties to enhance bioavailability and target specificity [7]. The exponential growth in publications (+200% in 15 years) reflects its entrenched role in modern drug discovery pipelines [1].
Table 2: Milestone Therapeutics Containing the 1,2,4-Oxadiazole Scaffold
Compound (Approval Era) | Therapeutic Category | Key Indication | Mechanistic Role |
---|---|---|---|
Oxolamine (1960s) | Antitussive | Cough Suppression | Unknown (likely neuromodulatory) |
Prenoxdiazine (1980s) | Bronchodilator | Chronic Bronchitis | Smooth Muscle Relaxation |
Fasiplon (1990s) | Anxiolytic | Anxiety Disorders | Partial Agonist at GABAₐ Receptors |
Pleconaril (2000s) | Antiviral | Enterovirus Infections | Capsid Binder |
Ataluren (2010s) | Genetic Disorder Therapy | Duchenne Muscular Dystrophy | Nonsense Mutation Readthrough |
Phidianidine B (2011) | Cytotoxic Natural Product | Antitumor Screening | PTP1B Agonism, CXCR4 Modulation |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS: 944906-44-9, MW: 269.05 g/mol) exemplifies the strategic evolution of 1,2,4-oxadiazoles from simple scaffolds to multifunctional building blocks [2] [3] [9]. Its structure integrates three pharmacologically critical elements:
Fig. 1: Structural Features of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
Br │ ◖───◗ │ O═C─COOH
Key: Bromophenyl (lipophilicity), Oxadiazole (stability), Carboxylic Acid (versatile derivatization)
In synthetic chemistry, this compound serves as a versatile synthon for pharmacophores. The carboxylic acid group undergoes coupling reactions with amines to yield amide conjugates (e.g., hybrid molecules with quinazolin-4-ones), which exhibit dual inhibition of EGFR and BRAFᵛ⁶⁰⁰ᴱ kinases in anticancer applications [9]. The bromo substituent facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling biaryl diversification for modulating steric and electronic properties [3]. Recent studies demonstrate that derivatives of this core inhibit cancer cell proliferation (GI₅₀ = 1.16–3.2 µM) through kinase disruption, positioning it as a cornerstone for multitargeted drug discovery [9] [5].
Table 3: Impact of Substituents on Bioactivity in 1,2,4-Oxadiazole-5-carboxylic Acid Derivatives
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0